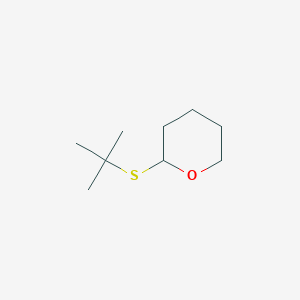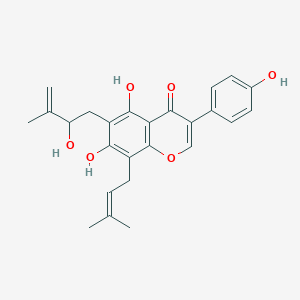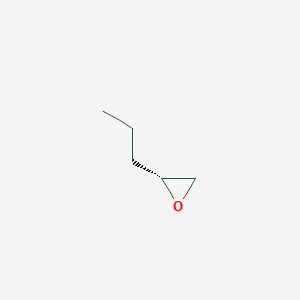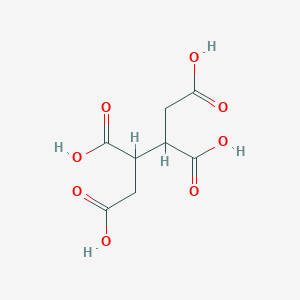
3-(トリフルオロメチル)ベンズアミド
概要
説明
3-(Trifluoromethyl)benzamide is an organic compound with the chemical formula C8H6F3NO. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzamide structure. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by the trifluoromethyl group .
科学的研究の応用
3-(Trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antihypertensive properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用機序
Target of Action
3-(Trifluoromethyl)benzamide is a small organic molecule that forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides . These compounds have potential as antihypertensive agents . .
Mode of Action
It’s known that it can be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide
Biochemical Pathways
One study suggests that a compound with a similar structure, n-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, has an antidepressant-like effect in mice, involving the serotonergic system
Pharmacokinetics
Its molecular weight is 18913 , which is within the range generally considered favorable for oral bioavailability in drug design
Result of Action
It’s known that it forms the core moiety of n-[(substituted 1h-imidazol-1-yl)propyl]benzamides, which have potential as antihypertensive agents
Action Environment
Safety data suggests that it should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge . This suggests that certain environmental conditions could potentially affect the stability of the compound.
生化学分析
Biochemical Properties
The trifluoromethyl group in 3-(Trifluoromethyl)benzamide plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It interacts with various enzymes, proteins, and other biomolecules, contributing to the trifluoromethylation of carbon-centered radical intermediates .
Cellular Effects
Compounds with a trifluoromethyl group are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzamide can be synthesized from 1-bromo-3-trifluoromethylbenzene via a palladium-catalyzed aminocarbonylation reaction with formamide . Another method involves the hydrolysis of benzonitrile with potassium carbonate in the presence of hydrogen peroxide .
Industrial Production Methods: In industrial settings, the production of 3-(Trifluoromethyl)benzamide typically involves the reaction of benzamide with trifluoroacetic acid to form the corresponding acid chloride. This intermediate is then reacted with an appropriate amine under basic conditions to yield the desired product .
化学反応の分析
Types of Reactions: 3-(Trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The amide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or acids.
Reduction: Formation of trifluoromethylbenzylamine.
Substitution: Formation of substituted benzamides or benzylamines
類似化合物との比較
- 4-(Trifluoromethyl)benzamide
- 3-(Trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzylamine
Comparison: 3-(Trifluoromethyl)benzamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to 4-(Trifluoromethyl)benzamide, the position of the trifluoromethyl group in 3-(Trifluoromethyl)benzamide results in different steric and electronic effects, leading to distinct chemical and biological properties .
特性
IUPAC Name |
3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGXGCOLWCMVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170913 | |
| Record name | m-(Trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-10-1 | |
| Record name | 3-(Trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(Trifluoromethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-(Trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the 3-(trifluoromethyl)benzamide moiety in drug design?
A1: 3-(Trifluoromethyl)benzamide frequently serves as a versatile building block in medicinal chemistry. This moiety is often incorporated into larger molecules to modulate their pharmacological properties.
Q2: How does the 3-(trifluoromethyl)benzamide group interact with biological targets?
A2: While 3-(trifluoromethyl)benzamide itself doesn't possess inherent biological activity, its incorporation into drug molecules can influence binding affinity and selectivity for specific targets. For instance, in the development of VEGFR2 kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold, designed as a hinge binder, was linked to a 3-(trifluoromethyl)benzamide group. This modification led to compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide), exhibiting potent inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM. [] This example highlights how the presence of the 3-(trifluoromethyl)benzamide group can enhance the binding affinity of the molecule to its target.
Q3: Can you provide an example of how 3-(trifluoromethyl)benzamide derivatives act as enzyme inhibitors?
A3: Certainly. INCB3344 (N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide) is a potent CCR2 antagonist. Studies showed that it competitively inhibits CCL2-induced G protein activation, highlighting its ability to directly interfere with the receptor's function. []
Q4: Are there instances where modifications to the 3-(trifluoromethyl)benzamide structure led to improved drug candidates?
A4: Yes, in the pursuit of a treatment for triple-negative breast cancer (TNBC), researchers optimized an initial Src inhibitor (compound 1) which exhibited high potency but significant toxicity. Through structural modifications, they developed 13an (N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide). This compound exhibited potent anti-TNBC activities both in vitro and in vivo, demonstrating good pharmacokinetic properties and lower toxicity compared to the parent compound. [] This exemplifies successful structure-activity relationship (SAR) studies leading to a promising drug candidate.
Q5: Have any 3-(trifluoromethyl)benzamide derivatives been investigated for their potential in treating parasitic diseases?
A5: Yes, a study exploring new acyl derivatives of 3-aminofurazanes for their antiplasmodial activities found that N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide exhibited significant activity against both chloroquine-sensitive and multi-resistant strains of Plasmodium falciparum. Notably, this compound demonstrated improved permeability and activity against the multi-resistant strain compared to the reference Medicines for Malaria Venture (MMV) compound. []
Q6: How does the structure of 3-(trifluoromethyl)benzamide derivatives influence their activity against specific targets, for instance, H5N1 influenza viruses?
A6: Research has shown that modifications to the 3-(trifluoromethyl)benzamide scaffold can significantly impact its antiviral activity. For example, specific derivatives (compounds 1a, 1b, 1e, and 1f) exhibited noteworthy inhibitory activity against the entry of H5N1 influenza viruses into target cells. [] These findings highlight the importance of structural modifications in optimizing the antiviral potency of this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)







![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)



